molecular formula C9H10BrF2N3 B8180228 Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-

Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-

Cat. No.: B8180228
M. Wt: 278.10 g/mol
InChI Key: RCPASFVPPSFVMS-UHFFFAOYSA-N
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Description

Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- typically involves the bromination of a pyridazine precursor followed by the introduction of the 4,4-difluoro-1-piperidinyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent introduction of the piperidinyl group can be achieved through nucleophilic substitution reactions using appropriate piperidine derivatives under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to maintain the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the 4,4-difluoro-1-piperidinyl group enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

3-bromo-6-(4,4-difluoropiperidin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF2N3/c10-7-1-2-8(14-13-7)15-5-3-9(11,12)4-6-15/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPASFVPPSFVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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